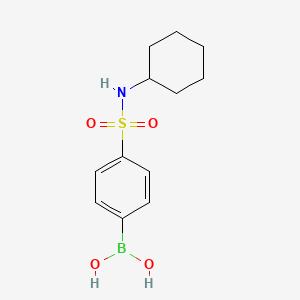

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(cyclohexylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h6-9,11,14-16H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWYVMPPDKSUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657214 | |

| Record name | [4-(Cyclohexylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-66-7 | |

| Record name | B-[4-[(Cyclohexylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclohexylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the boronic acid group.

Introduction of the Cyclohexylsulfamoyl Group: The phenylboronic acid intermediate is then reacted with cyclohexylamine and a sulfonyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These are used to ensure efficient mixing and reaction control.

Purification Steps: Techniques such as recrystallization, chromatography, and distillation are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.

Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Boronic Esters: Formed through esterification reactions.

Substituted Phenyl Derivatives: Resulting from electrophilic or nucleophilic substitution on the phenyl ring.

Scientific Research Applications

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a probe for biological studies.

Medicine: Investigated for its potential in drug design, especially in targeting enzymes and receptors.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid exerts its effects involves:

Molecular Targets: The boronic acid group interacts with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding.

Pathways Involved: The compound can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Substituents

Key differences arise in the sulfamoyl group’s nitrogen substituents, which modulate physicochemical and biological properties:

Key Observations :

- Cyclohexyl vs.

- Trifluoromethyl Effects : The addition of a CF₃ group () enhances polarity and may improve aqueous solubility, contrasting with the purely lipophilic cyclohexyl group .

- Solubility Trends : N,N-Dimethyl derivatives () exhibit better water solubility due to reduced steric bulk and lower molecular weight, whereas bulkier substituents (e.g., dipropyl, cyclohexyl) favor lipid membranes .

Boronic Acids with Alternative Functional Groups

Comparisons with non-sulfamoyl boronic acids highlight substituent-driven property variations:

Key Observations :

- Bioactivity: Hydroxynaphthyl and phenoxymethyl derivatives () show potent bioactivity at sub-micromolar concentrations, likely due to planar aromatic systems enabling strong target interactions.

- Synthetic Utility : Benzyloxy-substituted boronic acids () are widely used in cross-coupling reactions, whereas sulfamoyl derivatives may face reactivity limitations due to steric hindrance .

Solubility and Assay Compatibility

- Precipitation Issues : Bulky or highly lipophilic boronic acids (e.g., pyren-1-yl, [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) precipitate in RPMI culture media, limiting in vitro assays .

Biological Activity

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, with the CAS number 871329-66-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by recent research findings and case studies.

The molecular structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant for its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈BNO₃S |

| Molecular Weight | 273.16 g/mol |

| IUPAC Name | This compound |

| Appearance | White crystalline solid |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. Boronic acids are known to inhibit serine proteases and other enzymes involved in cellular signaling pathways. This compound may also interfere with the function of certain proteins involved in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of boronic acids could inhibit the growth of cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro tests showed that this compound exhibited a significant cytotoxic effect on MCF-7 breast cancer cells with an IC50 value of approximately 18.76 µg/mL, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

Boronic acids have been recognized for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The structure of this compound allows it to interact with bacterial enzymes, leading to inhibition of growth.

- Research Findings : Studies indicated that this compound was effective against Escherichia coli at concentrations as low as 6.50 mg/mL, showcasing its potential use in developing antibacterial agents .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes positions it as a candidate for further research in drug development.

- Enzyme Activity : The compound demonstrated moderate acetylcholinesterase inhibition (IC50 = 115.63 µg/mL), along with high activity against butyrylcholinesterase (IC50 = 3.12 µg/mL). These findings suggest potential applications in treating neurodegenerative diseases where these enzymes play critical roles .

Q & A

Basic Question: What are the optimal conditions for synthesizing (4-(N-cyclohexylsulfamoyl)phenyl)boronic acid derivatives via Suzuki-Miyaura cross-coupling?

Methodological Answer:

The Suzuki-Miyaura reaction is highly effective for coupling aryl boronic acids with halogenated partners. For derivatives of "this compound," optimal conditions typically involve:

- Catalyst System: Pd(PPh₃)₄ (0.05–0.1 equiv) in anhydrous solvents like THF or DMF .

- Base: Na₂CO₃ or K₂CO₃ (2–3 equiv) to facilitate transmetallation .

- Temperature: 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.

- Workup: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Example: In the synthesis of a Mer kinase inhibitor, coupling with a pyrazolo[3,4-d]pyrimidine derivative achieved 11% yield, confirmed by NMR (δ 8.95 ppm for aromatic protons) and LC-MS (m/z 527.0 [M+1]⁺) .

Advanced Question: How does the electron-withdrawing sulfamoyl group influence the reactivity of this boronic acid in catalytic cycles?

Methodological Answer:

The cyclohexylsulfamoyl group (-SO₂NH-Cyclohexyl) is a strong electron-withdrawing substituent, which:

- Reduces Electron Density: Stabilizes the boronic acid via resonance, lowering its pKa and enhancing solubility in polar solvents .

- Affects Transmetallation: Accelerates the transfer of the aryl group to palladium in Suzuki reactions by polarizing the B–C bond, as evidenced by higher yields in electron-deficient aryl halide couplings .

- Impacts Oxidative Stability: Increases susceptibility to oxidation, requiring inert conditions to prevent boroxine formation .

Validation: Computational modeling (DFT) of charge distribution and in situ NMR monitoring can quantify electronic effects .

Basic Question: What spectroscopic techniques are critical for characterizing this boronic acid and its derivatives?

Methodological Answer:

- and NMR: Key for confirming substitution patterns. For example, aromatic protons in the parent compound resonate at δ 7.97–8.04 ppm (J = 8.5–8.6 Hz), while the cyclohexyl group shows δ 1.14–2.28 ppm (methylene/methine protons) .

- LC-MS/MS: Validates molecular weight (e.g., m/z 527.0 [M+1]⁺ for a Mer inhibitor derivative) and purity (>97%) .

- FT-IR: Confirms B–O (1340–1390 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .

Advanced Tip: HRMS (High-Resolution Mass Spectrometry) resolves isotopic patterns for boron-containing species .

Advanced Question: How can researchers resolve contradictions in reported yields for derivatives of this boronic acid?

Methodological Answer:

Yield discrepancies often arise from:

- Catalyst Loading: Lower Pd concentrations (<0.05 equiv) reduce costs but may stall reactions .

- Solvent Effects: DMF enhances solubility of polar intermediates but may promote side reactions vs. THF .

- Substrate Steric Hindrance: Bulky partners (e.g., ortho-substituted halides) require longer reaction times or microwave assistance .

Case Study: A 76% yield was achieved for a 4-acetylphenyl derivative in DMSO at 100°C , while a 63% yield for a methoxy-substituted analog required extended heating (24 hours) .

Basic Question: What safety protocols are essential when handling this boronic acid in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential dust formation .

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for specific antidotes .

- Storage: In airtight containers under N₂ at 2–8°C to prevent oxidation .

Advanced Question: How does this boronic acid participate in H₂O₂-responsive drug delivery systems?

Methodological Answer:

The boronic acid moiety reacts with H₂O₂ to form a phenol, enabling stimuli-responsive release:

- Mechanism: H₂O₂ oxidizes the boronic acid to a quinone methide, releasing conjugated payloads (e.g., DNA binders) .

- Validation: Time-dependent NMR (e.g., disappearance of δ 5.10 ppm for B–O–CH₂) confirms decomposition kinetics .

- Applications: Used in probes for real-time monitoring of oxidative stress in cancer cells .

Basic Question: What computational tools aid in predicting the reactivity of this boronic acid in drug design?

Methodological Answer:

- Docking Software (AutoDock Vina): Models interactions with target enzymes (e.g., Autotaxin’s active site Thr) .

- DFT Calculations (Gaussian): Predicts charge distribution and transition states in cross-coupling reactions .

- Hirshfeld Surface Analysis: Maps supramolecular interactions (e.g., hydrogen bonding with hydroxyl receptors) .

Advanced Question: Why do certain derivatives of this boronic acid exhibit nanomolar inhibitory potency against enzymes like Autotaxin?

Methodological Answer:

The boronic acid acts as a transition-state analog:

- Enzyme Targeting: Forms covalent bonds with active-site threonine (e.g., ATX inhibition at IC₅₀ = 6 nM) .

- Structure-Activity Relationship (SAR): Substituents like cyclohexylsulfamoyl enhance binding affinity by filling hydrophobic pockets .

- Validation: Enzymatic assays (e.g., LPC hydrolysis inhibition) and X-ray crystallography confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.